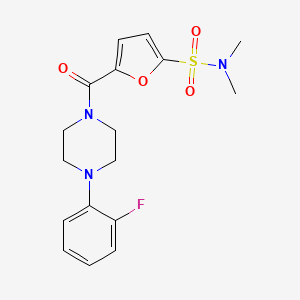

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N,N-dimethylfuran-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a furan ring substituted with a dimethylsulfonamide group at position 2 and a piperazine-1-carbonyl moiety at position 3.

Properties

IUPAC Name |

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N,N-dimethylfuran-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-19(2)26(23,24)16-8-7-15(25-16)17(22)21-11-9-20(10-12-21)14-6-4-3-5-13(14)18/h3-8H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUVITHQYIGDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137975 | |

| Record name | 5-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-2-furansulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171451-32-3 | |

| Record name | 5-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-2-furansulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171451-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-2-furansulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N,N-dimethylfuran-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate. This intermediate is then reacted with furan-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N,N-dimethylfuran-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the furan moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

- Antidepressant Activity :

- Anticancer Potential :

- Neuroprotective Effects :

Therapeutic Applications

-

Psychiatric Disorders :

- Given its potential antidepressant properties, this compound could be investigated for treating major depressive disorder and anxiety disorders.

-

Cancer Therapy :

- The anticancer activity suggests that it might be developed as a therapeutic agent for specific types of cancer, potentially in combination with existing chemotherapeutics to enhance efficacy.

-

Neurological Disorders :

- Its neuroprotective effects could lead to applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5HT2 receptor . By binding to these receptors, it can modulate neurotransmitter activity, which is crucial in the treatment of various neuropsychiatric conditions. The molecular targets include the serotonin receptor subtypes, and the pathways involved are related to the modulation of serotonin and dopamine neurotransmission.

Comparison with Similar Compounds

Research Findings and Implications

- Receptor Selectivity : Fluorophenyl-substituted piperazines (e.g., p-MPPF) show high 5-HT1A antagonism (ID50: 3 mg/kg) , suggesting the target compound may share this activity.

- Synthetic Feasibility : The use of piperazine sulfonamide intermediates (as in ) supports scalable synthesis.

- Therapeutic Potential: Structural parallels to BRAF/HDAC inhibitors (e.g., compounds in ) imply possible dual-targeting applications, though further validation is needed.

Biological Activity

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N,N-dimethylfuran-2-sulfonamide, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a furan sulfonamide and a piperazine derivative. The synthesis typically involves multi-step reactions, including the formation of the piperazine ring and subsequent modifications to introduce functional groups such as the sulfonamide and furan moieties. The synthetic pathways often utilize reagents like acetic anhydride and various coupling agents to achieve desired substitutions.

1. Antitumor Activity

Research indicates that compounds related to the piperazine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing the piperazine structure can induce apoptosis in cancer cells, with IC50 values varying based on structural modifications.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| T3 | L929 | 27.05 | Apoptosis induction |

| T6 | L929 | 120.6 | No significant effect |

This data suggests that modifications to the piperazine ring can enhance or diminish biological activity, indicating a structure-activity relationship (SAR) that warrants further investigation .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using acute inflammatory models demonstrated that certain derivatives significantly reduced paw swelling and body weight loss in animal models, comparable to standard anti-inflammatory drugs like aspirin.

- Example Study : A derivative was shown to inhibit inflammatory markers in a rat model, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The target receptors include serotonin receptors, which are implicated in mood regulation and anxiety disorders. Compounds similar to this compound have shown promise in modulating neurotransmitter systems:

- Serotonin Receptor Affinity : Studies indicate that certain piperazine derivatives can act as agonists or antagonists at serotonin receptors, influencing their therapeutic potential in psychiatric disorders .

Case Studies

Several case studies highlight the efficacy of piperazine-based compounds:

- Case Study 1 : A clinical trial involving a piperazine derivative showed significant improvement in patients with generalized anxiety disorder (GAD), demonstrating its potential as an anxiolytic agent.

- Case Study 2 : In vitro studies revealed that specific modifications to the piperazine structure enhanced selectivity towards serotonin receptors, leading to reduced side effects compared to traditional antidepressants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.